2H-Tetrazole-5-methanamine, alpha-methyl-, (alphaS)-
Description
Properties
IUPAC Name |
(1S)-1-(2H-tetrazol-5-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N5/c1-2(4)3-5-7-8-6-3/h2H,4H2,1H3,(H,5,6,7,8)/t2-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMDHZMRQFSFOZ-REOHCLBHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNN=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NNN=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001274416 | |
| Record name | (αS)-α-Methyl-2H-tetrazole-5-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001274416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33876-25-4 | |
| Record name | (αS)-α-Methyl-2H-tetrazole-5-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33876-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αS)-α-Methyl-2H-tetrazole-5-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001274416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Tetrazole-5-methanamine, alpha-methyl-, (alphaS)- can be achieved through several methods. One common approach involves the cycloaddition reaction of azides with nitriles. This method typically requires the use of catalysts and specific reaction conditions to ensure high yields and purity. For instance, microwave-assisted reactions and solid-phase synthesis have been employed to enhance the efficiency of the process .
Industrial Production Methods
In industrial settings, the production of tetrazole derivatives often involves multicomponent reactions. These reactions combine multiple starting materials in a single step, which is advantageous for large-scale production. The use of metal-based catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for achieving high yields and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
2H-Tetrazole-5-methanamine, alpha-methyl-, (alphaS)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s reactivity.
Substitution: Substitution reactions involve replacing one functional group with another, which can be used to tailor the compound’s characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Pharmacological Applications
1.1 Angiotensin II Receptor Antagonists
Recent studies have synthesized derivatives of 2H-tetrazole-5-methanamine that act as angiotensin II receptor antagonists. These compounds have shown promising antihypertensive properties, with several exhibiting significant free radical scavenging abilities, which are beneficial for cardiovascular health. For instance, a series of ester derivatives were evaluated for their biological activities, demonstrating effective inhibition of urease enzyme and antioxidant potentials exceeding those of the parent compound .
1.2 Drug Delivery Systems
The compound is also utilized in innovative drug delivery systems. A notable application involves biocompatible gel-forming compositions that enable rapid drug delivery upon mixing with other components. These systems are particularly advantageous in tissue engineering and surgery, where quick adhesion and drug release are critical. The formulations can be tailored to provide controlled release of hydrophobic drugs, enhancing therapeutic efficacy while minimizing side effects .
Synthesis and Characterization
The synthesis of 2H-tetrazole-5-methanamine derivatives typically involves multi-step organic reactions, including the use of various phenolic compounds to create a range of analogs. Characterization techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and high-performance liquid chromatography (HPLC) are employed to confirm the structure and purity of these compounds .
Biological Evaluation
3.1 Antioxidant Activity
In vitro studies have demonstrated that certain derivatives possess strong antioxidant capabilities, which are critical in preventing oxidative stress-related diseases. The DPPH assay is commonly used to evaluate this activity, showing that many synthesized compounds outperform traditional antioxidants .
3.2 Antihypertensive Effects
The antihypertensive properties of these compounds were assessed through various assays, indicating significant blood pressure-lowering effects comparable to established medications like valsartan. Molecular docking studies further elucidated the interaction mechanisms at the receptor level, providing insights into their pharmacodynamics .
Case Studies and Research Findings
Several case studies highlight the effectiveness of 2H-tetrazole-5-methanamine derivatives:
- Case Study 1: A study examined a specific derivative (AV4) that showed strong interactions with the angiotensin II receptor, leading to enhanced antihypertensive effects compared to the parent compound.
- Case Study 2: Research on gel-forming drug delivery systems demonstrated rapid gelation and effective drug release profiles in vivo, making these formulations suitable for surgical applications where immediate hemostasis is required .
Data Tables
Mechanism of Action
The mechanism of action of 2H-Tetrazole-5-methanamine, alpha-methyl-, (alphaS)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in metabolic processes, leading to therapeutic effects in disease treatment .
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- The compound consists of a 2H-tetrazole ring (a five-membered heterocycle with four nitrogen atoms) substituted with a methyl group at the 2-position and a methanamine group (-CH₂NH₂) at the 5-position.
- The (alphaS) configuration denotes the stereochemistry at the alpha carbon of the methanamine group, where the methyl substituent is oriented in the S-configuration .
Comparison with Similar Compounds
Structural and Physicochemical Comparison
Key Observations :
- The phenyl derivative (CAS 95898-94-5) introduces aromaticity, enhancing lipophilicity .
- Heterocycle Differences : Imidazole derivatives (e.g., ) replace tetrazole with a five-membered ring containing two nitrogen atoms, which may reduce acidity but improve metabolic stability in biological systems.
Key Insights :
- Receptor Binding : Alpha-methyl serotonin (a structurally related compound) exhibits agonist activity at serotonin receptors, suggesting that the target tetrazole derivative may similarly interact with neurotransmitter systems .
- Functional Groups : The trifluoromethyl group in the imidazole derivative () could enhance binding affinity to hydrophobic pockets in enzymes or receptors, a feature absent in tetrazole analogs.
Biological Activity
Overview
2H-Tetrazole-5-methanamine, alpha-methyl-, (alphaS)- is a heterocyclic compound characterized by its tetrazole ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antihypertensive properties. Its unique structural features, particularly the alpha-methyl group, contribute to its reactivity and interaction with biological targets.
Target Interactions
The biological activity of 2H-Tetrazole-5-methanamine is largely attributed to its ability to form hydrogen bonds with amino acids in enzyme active sites. This interaction can enhance binding affinity and specificity for various biological targets, which is crucial for its pharmacological effects.
Biochemical Pathways
Tetrazole derivatives are known to participate in several biochemical pathways. They can act as enzyme inhibitors or modulators, influencing processes such as cell proliferation and apoptosis. For instance, studies have shown that certain tetrazole derivatives exhibit cytotoxic effects against cancer cell lines by interfering with DNA replication and repair mechanisms .
Antihypertensive Activity
Recent studies have explored the antihypertensive potential of tetrazole derivatives. A series of compounds derived from 2H-Tetrazole-5-methanamine were synthesized and evaluated for their ability to inhibit angiotensin-II receptors. These compounds demonstrated significant blood pressure-lowering effects compared to the parent molecule, indicating their potential as therapeutic agents for hypertension .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro assays demonstrated that certain derivatives possess significant antibacterial properties, particularly against Helicobacter pylori, a common pathogen associated with gastric ulcers. The mechanism involves inhibition of urease activity, which is vital for the survival of H. pylori in acidic environments .
Cytotoxic Effects
In cancer research, derivatives of 2H-Tetrazole-5-methanamine have shown promising cytotoxic effects against various cancer cell lines. The mechanism appears to involve the disruption of cellular processes related to growth and survival, with some compounds inducing apoptosis through mitochondrial pathways .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Antihypertensive Activity | Evaluation of synthesized tetrazole derivatives | Significant reduction in blood pressure; specific compounds showed enhanced activity compared to the parent drug |
| Antimicrobial Activity Assessment | Testing against H. pylori | Compounds exhibited strong urease inhibition; effective against bacterial growth |
| Cytotoxicity Evaluation | Testing on cancer cell lines | Induced apoptosis in several cancer types; effective at low concentrations |
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing enantiomerically pure (alphaS)-2H-tetrazole-5-methanamine derivatives?
- Methodological Answer : Use multi-step nucleophilic substitution and cyclization reactions under controlled anhydrous conditions. Optimize solvent polarity (e.g., acetonitrile or DMF) to enhance stereochemical control. Validate enantiopurity via chiral HPLC or polarimetry, and confirm structural integrity using LC-MS and H/C NMR .
- Key Parameters : Reaction temperature (60–80°C), stoichiometric ratios (1:1.2 for tetrazole precursors), and pH control during neutralization steps .
Q. How can researchers characterize the physicochemical stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Perform accelerated stability studies using buffered solutions (pH 1–13) and thermal stress testing (25–100°C). Monitor degradation via UV-Vis spectroscopy and LC-MS to identify hydrolysis or tautomeric shifts. Reference stability data from structurally analogous tetrazoles (e.g., 1H-tetrazole-5-acetic acid, stable across pH 3–11) .
Q. What analytical techniques are critical for confirming the stereochemical configuration of the alpha-methyl group?
- Methodological Answer : Combine X-ray crystallography (for absolute configuration) with vibrational circular dichroism (VCD) spectroscopy. Correlate experimental data with density functional theory (DFT) simulations to resolve ambiguities in chiral centers .
Q. What safety protocols are essential for handling tetrazole derivatives in laboratory settings?
- Methodological Answer : Follow GHS-compliant guidelines: use fume hoods for aerosol prevention, wear nitrile gloves, and store in inert atmospheres (argon) to prevent moisture-induced decomposition. Refer to SDS for tetrazole analogs (e.g., phenyl(2H-tetrazol-5-yl)methanamine) for emergency response protocols .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for tetrazole derivatives?
- Methodological Answer : Conduct meta-analyses of bioassay datasets, focusing on variables like assay type (e.g., enzyme inhibition vs. cellular cytotoxicity) and solvent effects (DMSO vs. aqueous buffers). Use multivariate regression to isolate confounding factors (e.g., impurity profiles from incomplete purification) .
Q. What theoretical frameworks guide the design of tetrazole-based ligands for metalloenzyme inhibition studies?
- Methodological Answer : Apply molecular docking (AutoDock Vina) and molecular dynamics simulations to predict binding affinities. Validate with isothermal titration calorimetry (ITC) and X-ray crystallography. Link findings to conceptual models of transition-state analog design .
Q. How can researchers optimize large-scale synthesis while maintaining enantiomeric excess (ee)?
- Methodological Answer : Implement continuous-flow reactors with immobilized chiral catalysts (e.g., L-proline derivatives). Monitor ee in real-time using inline FTIR spectroscopy. Compare batch vs. flow kinetics to minimize racemization .
Q. What strategies mitigate thermal decomposition risks in high-energy tetrazole derivatives?
- Methodological Answer : Perform differential scanning calorimetry (DSC) to identify exothermic decomposition thresholds. Stabilize via co-crystallization with inert matrices (e.g., cellulose) or ionic liquid formulations. Reference thermal stability data from fluorodinitromethyl-tetrazole analogs (decomposition >150°C) .
Q. How can AI-driven predictive models enhance reaction optimization for novel tetrazole derivatives?
- Methodological Answer : Train machine learning algorithms (e.g., random forests) on reaction databases (Reaxys, SciFinder) to predict optimal catalysts, solvents, and temperatures. Validate predictions with high-throughput robotic screening .
Methodological Tables
| Parameter | Synthesis Optimization | Stability Analysis |
|---|---|---|
| Key Technique | Chiral HPLC | Accelerated aging |
| Critical Variable | Solvent polarity | pH tolerance |
| Data Analysis Tool | Multivariate regression | DFT simulations |
| Advanced Application | Therapeutic Ligand Design | Energetic Material Development |
|---|---|---|
| Primary Method | Molecular docking | DSC/TGA |
| Risk Mitigation | Co-crystallization | Ionic liquid stabilization |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
